Bazedoxifene HCl

Description

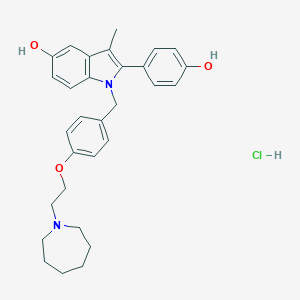

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O3.ClH/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOWZQXURKSOKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433034 | |

| Record name | Bazedoxifene HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198480-56-7 | |

| Record name | 1H-Indol-5-ol, 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=198480-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bazedoxifene HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bazedoxifene HCl: A Deep Dive into its Mechanism of Action in Breast Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Bazedoxifene (BZA), a third-generation selective estrogen receptor modulator (SERM), has emerged as a promising agent in the management of estrogen receptor-positive (ER+) breast cancer. Initially approved for the prevention and treatment of postmenopausal osteoporosis, its potent antiestrogenic properties have garnered significant interest in the oncology community. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Bazedoxifene's action in breast cancer cells, offering valuable insights for researchers, scientists, and drug development professionals.

Bazedoxifene distinguishes itself from other SERMs through its unique dual activity. It not only competitively antagonizes the binding of estrogen to the estrogen receptor alpha (ERα) but also promotes the degradation of the ERα protein, a characteristic of selective estrogen receptor degraders (SERDs). This dual mechanism contributes to its efficacy in both hormone-dependent and hormone-independent breast cancer cell lines, including those that have developed resistance to other endocrine therapies.

This guide will dissect the intricate signaling pathways modulated by Bazedoxifene, present key quantitative data on its cellular effects, and provide detailed experimental protocols for the methodologies cited, facilitating the design and execution of further research in this field.

Core Mechanism of Action: A Dual-Pronged Attack on Estrogen Receptor Signaling

Bazedoxifene's primary mechanism of action in breast cancer cells revolves around its interaction with the estrogen receptor, predominantly ERα. Unlike traditional SERMs that primarily act as competitive inhibitors, Bazedoxifene exhibits a more complex and potent anti-tumor effect through two key processes:

-

Selective Estrogen Receptor Modulation (SERM) Activity: Bazedoxifene competitively binds to ERα, preventing the binding of estradiol and subsequent activation of estrogen-responsive genes that drive cell proliferation. In breast tissue, it acts as a potent antagonist, effectively blocking the proliferative signals mediated by estrogen.[1]

-

Selective Estrogen Receptor Degrader (SERD) Activity: A defining feature of Bazedoxifene is its ability to induce the degradation of the ERα protein.[2][3] Upon binding, Bazedoxifene alters the conformation of ERα, marking it for ubiquitination and subsequent degradation by the proteasome. This reduction in the total cellular pool of ERα further diminishes the capacity of cancer cells to respond to estrogenic stimuli, contributing to its robust anti-proliferative effects.[3] This SERD-like activity is particularly significant in overcoming resistance to other endocrine therapies.[4]

Impact on Cell Cycle Progression and Key Regulatory Proteins

Bazedoxifene exerts a profound impact on the cell cycle machinery in breast cancer cells, leading to cell cycle arrest, primarily at the G1 phase.[1][5] This is achieved through the modulation of key cell cycle regulatory proteins:

-

Downregulation of Cyclin D1: A critical downstream target of ERα signaling, Cyclin D1 is a key regulator of the G1 to S phase transition. Bazedoxifene has been shown to significantly down-regulate the expression of Cyclin D1 at both the mRNA and protein levels.[1] This reduction in Cyclin D1 levels is a crucial event in Bazedoxifene-induced G1 arrest.[1][5]

-

Modulation of Other Cell Cycle Regulators: In some contexts, Bazedoxifene has also been observed to suppress the expression of Cyclin A, another important regulator of cell cycle progression.[2]

Modulation of Key Signaling Pathways

Beyond its direct effects on ERα, Bazedoxifene influences several other critical signaling pathways that are often dysregulated in breast cancer, further contributing to its anti-tumor activity.

Estrogen Receptor (ER) Signaling Pathway

The canonical ER signaling pathway is the primary target of Bazedoxifene. By binding to ERα, Bazedoxifene not only blocks estrogen-mediated transcriptional activation but also triggers the degradation of the receptor itself, providing a dual blockade of this crucial pathway for ER+ breast cancer cell growth.

Bazedoxifene's dual action on the ER signaling pathway.

IL-6/GP130/STAT3 Signaling Pathway

Recent studies have unveiled a novel mechanism of Bazedoxifene action involving the inhibition of the IL-6/GP130/STAT3 signaling pathway.[6][7] This pathway is a critical driver of inflammation, cell survival, and proliferation in various cancers, including breast cancer. Bazedoxifene has been shown to directly interact with the GP130 receptor, preventing its dimerization and subsequent activation of the downstream STAT3 transcription factor.[7] This leads to a reduction in the expression of STAT3 target genes involved in cell survival and proliferation.

Inhibition of the IL-6/GP130/STAT3 pathway by Bazedoxifene.

PI3K/AKT and MAPK Signaling Pathways

Bazedoxifene has also been reported to modulate the PI3K/AKT and MAPK signaling pathways, both of which are critical for cell survival and proliferation.[6] Inhibition of these pathways by Bazedoxifene further contributes to its anti-cancer effects. The precise mechanisms of how Bazedoxifene modulates these pathways are still under investigation but may be indirect consequences of its effects on ERα and GP130.

Quantitative Data on the Effects of Bazedoxifene

The following tables summarize the quantitative data on the inhibitory effects of Bazedoxifene on breast cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of Bazedoxifene in Breast Cancer Cell Lines

| Cell Line | ER Status | Hormone Dependence | Bazedoxifene IC50 (nM) | Reference |

| MCF-7 | Positive | Dependent | 0.12 (luciferase inhibition) | [4][7] |

| T47D | Positive | Dependent | Data not consistently reported | [5] |

| MCF-7:5C | Positive | Independent | ~10 (growth inhibition) | [1][2] |

| MCF-7:2A | Positive | Independent | >100 (less sensitive) | [2] |

| MCF-7 Y537S | Positive (mutant) | Independent | 0.1 | [7] |

Table 2: Effects of Bazedoxifene on Cell Growth and Protein Expression

| Cell Line | Treatment | Effect | Magnitude | Reference |

| MCF-7:5C | 10 nM Bazedoxifene | Growth Inhibition | ~80% | [1][2] |

| MCF-7:2A | 10 nM Bazedoxifene | Growth Inhibition | ~55% | [2] |

| MCF-7:5C | Bazedoxifene | Cyclin D1 Downregulation | Time-dependent, max at 24h | [1] |

| MCF-7 | Bazedoxifene | ERα Degradation | Dose-dependent | [7] |

| TNBC cells | 20 µM Bazedoxifene | Inhibition of p-STAT3, p-AKT, p-ERK | Significant | [8] |

Detailed Experimental Protocols

To facilitate the replication and extension of the research on Bazedoxifene, this section provides detailed protocols for key experiments.

Experimental Workflow for Assessing Bazedoxifene's Efficacy

A typical experimental workflow to evaluate Bazedoxifene.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of Bazedoxifene on the viability of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, T47D, MCF-7:5C)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Bazedoxifene HCl

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Replace the medium with fresh medium containing various concentrations of Bazedoxifene (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 3-6 days.

-

On the day of analysis, add MTT solution to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blot for ERα and Cyclin D1 Degradation

This protocol is to assess the effect of Bazedoxifene on ERα and Cyclin D1 protein levels.

Materials:

-

Breast cancer cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-ERα, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of Bazedoxifene for different time points (e.g., 2, 8, 24 hours). Include a vehicle control.

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-30 µg of protein per sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

Quantify band intensities and normalize to the loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of Bazedoxifene on cell cycle distribution.

Materials:

-

Breast cancer cells

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with Bazedoxifene for the desired time (e.g., 48 hours).

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Conclusion

This compound represents a significant advancement in endocrine therapy for breast cancer. Its dual SERM and SERD activity, coupled with its ability to modulate key signaling pathways beyond the classical estrogen receptor pathway, provides a powerful and multi-faceted approach to inhibiting cancer cell growth. The data presented in this guide underscore its potency in both hormone-sensitive and resistant breast cancer models. The detailed experimental protocols provided herein are intended to empower researchers to further investigate the nuanced mechanisms of Bazedoxifene and to explore its full therapeutic potential in the ongoing fight against breast cancer. Future research should continue to elucidate the intricate molecular interactions of Bazedoxifene and explore its efficacy in combination with other targeted therapies to overcome drug resistance and improve patient outcomes.

References

- 1. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells | eLife [elifesciences.org]

- 8. researchgate.net [researchgate.net]

Bazedoxifene HCl Signaling Pathway Modulation in Osteoporosis Models: A Technical Guide

Introduction

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) utilized for the management and prevention of postmenopausal osteoporosis.[1][2] As a SERM, Bazedoxifene exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity.[3] In bone tissue, it acts as an ER agonist, mimicking the bone-protective effects of estrogen, while in breast and uterine tissues, it functions as an ER antagonist.[3][4] This dual activity allows it to confer the skeletal benefits of estrogen while minimizing the risks of estrogenic stimulation in reproductive tissues. This technical guide provides an in-depth overview of the signaling pathways modulated by Bazedoxifene in preclinical osteoporosis models, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action and Signaling Pathway Modulation

Bazedoxifene's primary mechanism involves binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a slightly higher affinity for ERα.[5][6] This interaction induces a unique conformational change in the receptor, distinct from that caused by estradiol, which leads to differential recruitment of co-activator and co-repressor proteins.[3][4] This tissue-selective gene regulation is the foundation of its therapeutic profile.

Figure 1: Bazedoxifene interaction with Estrogen Receptors.

1. Regulation of Osteoclast Activity: The RANKL/OPG Pathway

A key mechanism by which Bazedoxifene exerts its anti-resorptive effects is through the modulation of the RANKL/RANK/OPG signaling axis, which is critical for osteoclast differentiation and function.[4]

-

Inhibition of RANKL: As an estrogen agonist in bone, Bazedoxifene is thought to decrease the expression of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) by osteoblasts.[4]

-

Stimulation of OPG: It simultaneously increases the production of Osteoprotegerin (OPG), a decoy receptor for RANKL, also produced by osteoblasts.[4]

This shift in the OPG/RANKL ratio reduces the binding of RANKL to its receptor RANK on osteoclast precursors, thereby inhibiting their differentiation into mature, bone-resorbing osteoclasts.[4]

Figure 2: Bazedoxifene modulation of the RANKL/OPG pathway.

2. Effects on Osteoblast Function: JNK Signaling

In osteoblasts, Bazedoxifene acts as an ERα agonist to suppress the synthesis of macrophage colony-stimulating factor (M-CSF), another factor that supports osteoclast formation. This effect is mediated through the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[4]

Quantitative Data Summary

The effects of Bazedoxifene have been quantified in numerous preclinical and clinical studies. The following tables summarize key data points.

Table 1: Receptor Binding Affinity of Bazedoxifene

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Reference(s) |

|---|---|---|---|

| Bazedoxifene | 23 ± 15 | 85 ± 59 | [5] |

| 17β-estradiol | ~3 | Not explicitly stated | [5] |

| Raloxifene | ~4 | 43 ± 13 | [5] |

IC50 (Inhibitory Concentration 50%) represents the concentration required to displace 50% of a radiolabeled ligand from the receptor.

Table 2: Effect of Bazedoxifene on Bone Turnover Markers in Postmenopausal Women (36-Month Study)

| Treatment Group | Serum Osteocalcin (% Reduction) | Serum C-telopeptide (% Reduction) | Reference(s) |

|---|---|---|---|

| Bazedoxifene 20 mg | 37% | 46% | |

| Bazedoxifene 40 mg | 39% | 49% | |

| Raloxifene 60 mg | 41% | 55% | |

| Placebo | 21% | 27% |

Data reflects reduction from baseline at 12 months.

Table 3: Effect of Bazedoxifene on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rat Model

| Treatment Group | Change in Lumbar Spine BMD | Change in Proximal Femur BMD | Reference(s) |

|---|---|---|---|

| Bazedoxifene (0.3 mg/kg/day) | Significant increase vs. OVX control | Significant increase vs. OVX control | [5][7] |

| BZA/CE Combination* | Significant increase vs. OVX control | Significant increase vs. OVX control | [7] |

| OVX Control | Bone loss | Bone loss | [5][7] |

*BZA/CE: Bazedoxifene combined with Conjugated Estrogens.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used in evaluating Bazedoxifene's effects in osteoporosis models.

1. Ovariectomized (OVX) Rat Model for Postmenopausal Osteoporosis

The OVX rat is the most common and well-established animal model for studying estrogen-deficiency-induced bone loss, mimicking postmenopausal osteoporosis.[8][9][10]

Methodology:

-

Animal Selection: Use female Sprague-Dawley or Wistar rats, approximately 6 months of age.[8][10]

-

Acclimatization: Allow animals to acclimate for at least one week before surgery.

-

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine cocktail).

-

Place the animal in a prone position and shave the surgical area. A dorsolateral skin incision is a common approach.[10]

-

Make a small incision through the skin and underlying muscle layers to expose the peritoneal cavity.

-

Locate the ovaries, which are typically found near the kidneys embedded in a fat pad.

-

Ligate the fallopian tubes and associated blood vessels with absorbable sutures.

-

Excise the ovaries (ovariectomy).

-

Suture the muscle and skin layers separately.

-

Administer post-operative analgesics as required.

-

-

Sham Operation: For the control group, perform the same surgical procedure but without ligating and removing the ovaries.

-

Post-operative Care & Verification: Monitor animals for recovery. The success of OVX can be verified 1-3 weeks post-surgery by observing cessation of the estrous cycle, a significant decrease in uterine weight, and altered hormone levels (decreased estradiol, increased LH/FSH).[10]

-

Treatment: Begin Bazedoxifene administration (e.g., via oral gavage) after a period of established bone loss (typically 2-4 weeks post-OVX).[11]

-

Evaluation: Assess bone parameters (BMD, bone turnover markers, histomorphometry) at predetermined endpoints (e.g., 6 weeks, 12 months).[5][7]

Figure 3: Experimental workflow for the OVX rat model.

2. Western Blot Analysis for ERα Expression

Western blotting is used to detect and quantify the levels of specific proteins, such as ERα, in cell or tissue lysates.[12][13]

Methodology:

-

Protein Extraction:

-

Harvest cells or grind frozen bone tissue to a powder in liquid nitrogen.[14]

-

Lyse cells/tissue powder in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

-

Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.[13]

-

Collect the supernatant containing the protein lysate.

-

Determine protein concentration using a standard assay (e.g., Bradford or BCA).

-

-

Gel Electrophoresis:

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[13]

-

Incubate the membrane with a primary antibody against ERα (e.g., Rabbit mAb #8644) overnight at 4°C.[17]

-

Wash the membrane three times with TBST.[13]

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane again three times with TBST.

-

-

Detection & Analysis:

Figure 4: Workflow for Western Blot analysis of ERα.

3. Quantitative RT-PCR (qPCR) for Gene Expression Analysis

qPCR is a highly sensitive method used to measure the expression levels of specific genes, such as those for osteocalcin, RANKL, or OPG.

Methodology:

-

RNA Extraction:

-

Isolate total RNA from bone tissue or cells using a method suitable for mineralized tissues, often involving grinding frozen bone in liquid nitrogen followed by a TRIzol-based or column-based kit extraction.[14]

-

Assess RNA quality and quantity using spectrophotometry (A260/280 ratio) and gel electrophoresis.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

qPCR Reaction:

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., OPG) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye master mix (e.g., SYBR Green).[18]

-

Perform the qPCR reaction in a real-time PCR cycler. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

Bazedoxifene represents a key therapeutic agent for postmenopausal osteoporosis, acting through a nuanced, tissue-selective modulation of estrogen receptor signaling.[3] Its primary mechanism in bone involves mimicking estrogen's beneficial effects by suppressing osteoclast-mediated bone resorption through the RANKL/OPG pathway and supporting osteoblast function.[4] The use of robust preclinical models, such as the OVX rat, combined with precise molecular biology techniques like Western blotting and qPCR, has been instrumental in elucidating these pathways. This guide provides the foundational knowledge and methodologies for researchers to further investigate and develop novel therapies targeting these critical signaling networks in bone metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Bazedoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bazedoxifene for the prevention of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Skeletal effects of bazedoxifene paired with conjugated estrogens in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]

- 9. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ovariectomized rat model of osteoporosis: a practical guide | EXCLI Journal [excli.de]

- 11. Rat Model for Osteoporosis - Enamine [enamine.net]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Analysis of Gene Expression in Bone by Quantitative RT-PCR | Springer Nature Experiments [experiments.springernature.com]

- 15. 2.6. Western Blot Analysis for ER-α Expression [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. Estrogen Receptor alpha (D8H8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 18. Osteogenic Differentiation Potential of Equine Dental Pulp vs. Periodontal Ligament Stem Cells: A Comparative In Vitro Study | Jurnal Medik Veteriner [e-journal.unair.ac.id]

- 19. Bone to pick: the importance of evaluating reference genes for RT-qPCR quantification of gene expression in craniosynostosis and bone-related tissues and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bone to pick: the importance of evaluating reference genes for RT-qPCR quantification of gene expression in craniosynostosis and bone-related tissues and cells - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and characterization of Bazedoxifene HCl for research

An In-depth Technical Guide to the Synthesis and Characterization of Bazedoxifene HCl for Research Professionals

Abstract

Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is a non-steroidal, indole-based compound.[1] It is distinguished by its tissue-specific estrogen receptor (ER) agonist and antagonist activities, making it a subject of significant interest in medicinal chemistry and pharmacology.[2] Primarily known for its application in the management of postmenopausal osteoporosis, Bazedoxifene's mechanism of action also presents potential for anticancer research.[1][3] This guide provides a comprehensive overview of the chemical synthesis of Bazedoxifene hydrochloride (HCl), detailed characterization methodologies, and an exploration of its primary signaling pathways. The content is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and structured data to facilitate further investigation of this compound.

Synthesis of this compound

The synthesis of Bazedoxifene is a multi-step process that typically involves the construction of the core indole structure, followed by the attachment of the side chains, and finally deprotection and salt formation. Several synthetic routes have been reported in the literature, primarily in patents detailing its preparation. A generalized synthetic workflow is presented below.

General Synthetic Scheme

The synthesis generally begins with the construction of the protected indole core, followed by N-alkylation to introduce the side chain, and subsequent deprotection to yield the final compound. One common route involves the reaction of a protected 2-phenyl-3-methyl-1H-indol-5-ol with a suitable benzyl halide derivative carrying the azepane-ethoxy side chain. The final step involves the removal of protecting groups and conversion to the hydrochloride salt.[4]

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of Bazedoxifene synthesis, adapted from published literature.[4][5]

Step 1: Synthesis of the Protected Indole Intermediate The synthesis starts with the preparation of 5-Benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole. This intermediate is typically formed through a Fischer indole synthesis or a related indole cyclization method.

Step 2: N-Alkylation The protected indole from Step 1 is alkylated with 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride.

-

Dissolve 5-Benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30-60 minutes at room temperature.

-

Add a solution of 1-(2-(4-(chloromethyl)phenoxy)ethyl)azepane hydrochloride in DMF dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water. Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude protected Bazedoxifene.

Step 3: Deprotection (Hydrogenolysis) The benzyl protecting groups are removed to yield Bazedoxifene free base.

-

Dissolve the crude product from Step 2 in a mixture of ethanol and ethyl acetate.[5]

-

Add a palladium on carbon catalyst (Pd/C, 10 wt. %).[5]

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield Bazedoxifene free base.

Step 4: Formation of this compound The free base is converted to its hydrochloride salt for improved stability and solubility.

-

Dissolve the Bazedoxifene free base in a suitable solvent such as methanol or toluene.[4]

-

Add a solution of hydrochloric acid (aqueous or in a solvent like diethyl ether) dropwise while stirring.[4]

-

Stir the mixture, which may result in the precipitation of this compound.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized this compound. This involves a combination of spectroscopic and physicochemical methods.

Physicochemical Properties

The fundamental physical and chemical properties of Bazedoxifene are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₀H₃₄N₂O₃ | [2] |

| Molecular Weight | 470.6 g/mol | [2] |

| Appearance | Solid | [6] |

| Solubility | DMSO: >25.4 mg/mL; Water: Insoluble; Ethanol: Insoluble | [6][7] |

| Oral Bioavailability | Approximately 6% | [2] |

| Plasma Protein Binding | 98-99% | [3] |

| Half-life | Approximately 30 hours | [8] |

Spectroscopic Data

Spectroscopic analysis is crucial for structural elucidation and confirmation.

| Technique | Key Observations / Data | Reference(s) |

| ¹H NMR | The proton NMR spectrum is used to confirm the presence of aromatic protons, the methyl group on the indole ring, and the protons of the azepane-ethoxy side chain. Specific chemical shifts can be compared against a reference spectrum. A reference spectrum is available for the acetate salt. | [9][10] |

| Mass Spectrometry (MS) | Used to confirm the molecular weight of the compound. The expected mass for the free base [M+H]⁺ would be approximately 471.26 g/mol . LC-MS/MS is a common method for quantifying Bazedoxifene in biological samples. The calibration curve for LC-MS/MS analysis typically covers a range of 0.1–20 ng/mL. | [11][12] |

| Infrared (IR) Spectroscopy | Expected characteristic peaks include O-H stretching (phenolic groups) around 3200-3500 cm⁻¹, C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹, C=C stretching (aromatic) around 1450-1600 cm⁻¹, and C-O stretching (ether and phenol) around 1000-1250 cm⁻¹. | [13] |

| UV-Vis Spectroscopy | Bazedoxifene acetate exhibits absorption maxima at approximately 227 and 299 nm. | [14] |

Characterization Protocols

2.3.1. High-Performance Liquid Chromatography (HPLC)

-

Purpose: To determine the purity of the synthesized this compound.

-

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 227 nm or 299 nm.

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase or DMSO.

-

Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. Purity is calculated based on the relative peak areas.

-

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the chemical structure of this compound.

-

Method:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The resulting chemical shifts, integrations, and coupling patterns should be consistent with the structure of Bazedoxifene.

-

2.3.3. Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight.

-

Method:

-

Technique: Electrospray ionization (ESI) is commonly used.

-

Sample Preparation: Dissolve the sample in a suitable solvent like methanol or acetonitrile and infuse it into the mass spectrometer.

-

Analysis: Observe the mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.

-

Mechanism of Action and Signaling Pathways

Bazedoxifene's biological activity is defined by its role as a SERM. It exhibits tissue-dependent effects, acting as an estrogen receptor agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).[2][15] This selectivity is attributed to the unique conformational changes it induces in the estrogen receptor upon binding, which in turn affects the recruitment of co-activator and co-repressor proteins.[15]

Key Signaling Pathways Modulated by Bazedoxifene:

-

Estrogen Receptor (ER) Pathway: In bone, Bazedoxifene acts as an ER agonist, promoting bone density.[15] In breast and uterine tissue, it acts as an ER antagonist, inhibiting the proliferative effects of estrogen.[6][15] This antagonism can involve the downregulation of ERα itself and key cell cycle proteins like cyclin D1.[16]

-

STAT3 and MAPK Signaling: Bazedoxifene has been shown to inhibit the STAT3 and MAPK signaling pathways, which are often implicated in cancer cell survival and proliferation.[3]

-

IL-6/GP130 Signaling: Emerging research indicates that Bazedoxifene can also target the IL-6/GP130 signaling axis, which is a key driver in various cancers.[17]

Signaling Pathway Diagram

Caption: Overview of Bazedoxifene's tissue-specific SERM activity and other anticancer pathways.

Conclusion

This compound is a pharmacologically significant molecule with a well-defined, albeit complex, synthetic pathway. The successful synthesis and purification of this compound require careful execution of multiple steps, including N-alkylation and hydrogenolysis. Its characterization relies on a suite of standard analytical techniques, including HPLC for purity assessment and NMR and MS for structural confirmation. Understanding its dual agonist/antagonist activity through various signaling pathways is critical for its application in both osteoporosis management and ongoing cancer research. This guide provides the foundational technical information required for researchers to synthesize, characterize, and further investigate the therapeutic potential of Bazedoxifene.

References

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. US8889896B2 - Process for the preparation of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]

- 5. Bazedoxifene synthesis - chemicalbook [chemicalbook.com]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. BAZEDOXIFENE ACETATE(198481-33-3) 1H NMR spectrum [chemicalbook.com]

- 11. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. JCI Insight - Metabolic and transcriptional effects of bazedoxifene/conjugated estrogens in a model of obesity-associated breast cancer risk [insight.jci.org]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 16. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Bazedoxifene HCl: In Vitro Effects on Endometrial Cancer Cell Lines - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer models. This technical guide provides a comprehensive overview of the in vitro effects of Bazedoxifene HCl on endometrial cancer cell lines. While direct quantitative data for Bazedoxifene in commonly used endometrial cancer cell lines such as Ishikawa and ECC-1 remains limited in publicly available literature, this document synthesizes findings from related studies on other cancer types and analogous SERMs in endometrial cancer to project its potential efficacy and mechanisms of action. Detailed experimental protocols for key assays are provided to facilitate further research in this critical area.

Introduction

Endometrial cancer is one of the most common gynecologic malignancies, with a significant number of cases being estrogen-dependent. Bazedoxifene acts as an estrogen receptor (ER) antagonist in the endometrium, suggesting its potential as a therapeutic agent for this disease.[1] Its primary mechanism in non-cancerous endometrial tissue involves the reduction of fibroblast growth factor 18 (FGF18) expression, a key factor in endometrial proliferation.[1] In various cancer cell lines, Bazedoxifene has also been shown to inhibit the IL-6/GP130/STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation.[2][3] This guide aims to consolidate the available data and provide a framework for the in vitro investigation of this compound in endometrial cancer.

Data Presentation: Effects of Bazedoxifene on Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Result |

| SiHa | Cervical Cancer | MTT Assay | IC50 | 3.79 µM |

| HeLa | Cervical Cancer | MTT Assay | IC50 | 4.827 µM |

| CaSki | Cervical Cancer | MTT Assay | IC50 | 4.018 µM |

| SiHa | Cervical Cancer | Annexin V/PI Staining | Apoptosis Rate | 5% at 1 µM, 8% at 5 µM, 12% at 10 µM (after 48h) |

| A549 | Non-Small Cell Lung Cancer | MTT Assay | IC50 | 8.0 µM |

| H1299 | Non-Small Cell Lung Cancer | MTT Assay | IC50 | 12.7 µM |

Data extrapolated from studies on cervical and non-small cell lung cancer cell lines.[4][5] Further research is required to determine the specific IC50 values and apoptosis rates in endometrial cancer cell lines.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of Bazedoxifene in cancer cells and a general experimental workflow for its investigation in endometrial cancer cell lines.

Proposed Signaling Pathway of Bazedoxifene in Cancer Cells

Caption: Proposed signaling pathways of Bazedoxifene in cancer cells.

General Experimental Workflow for Studying Bazedoxifene's Effects

Caption: General experimental workflow for studying Bazedoxifene's effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of endometrial cancer cell lines.

Materials:

-

Ishikawa or ECC-1 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed 5 x 10³ cells in 100 µL of complete culture medium per well in a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium from the stock solution. Final concentrations should ideally range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dose.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for 48 or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in endometrial cancer cells treated with this compound using flow cytometry.

Materials:

-

Ishikawa or ECC-1 cells

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed 2 x 10⁵ cells in 2 mL of complete culture medium per well in a 6-well plate.

-

Incubate for 24 hours at 37°C.

-

Treat the cells with desired concentrations of this compound (e.g., IC50 concentration) and a vehicle control for 48 or 72 hours.

-

Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of endometrial cancer cells.

Materials:

-

Ishikawa or ECC-1 cells

-

6-well plates

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed 5 x 10⁵ cells per well in 6-well plates and incubate for 24 hours.

-

Treat cells with this compound at various concentrations for 24 or 48 hours.

-

Harvest cells by trypsinization, wash with PBS, and centrifuge.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for endometrial cancer due to its established anti-estrogenic effects in the endometrium and its inhibitory action on key cancer-related signaling pathways. However, the lack of direct in vitro quantitative data on its effects on endometrial cancer cell lines is a critical knowledge gap. The protocols and data presented in this guide are intended to provide a foundation for researchers to systematically investigate the efficacy of Bazedoxifene in this context. Future studies should focus on determining the IC50 values, apoptosis induction, and cell cycle effects of Bazedoxifene in a panel of endometrial cancer cell lines, including Ishikawa and ECC-1. Furthermore, detailed investigation into the modulation of the ER, FGF18, and IL-6/GP130/STAT3 pathways in these cells will be crucial for elucidating its precise mechanism of action and advancing its potential clinical application.

References

- 1. Endometrial Cancer-Associated FGF18 Expression Is Reduced by Bazedoxifene in Human Endometrial Stromal Cells In Vitro and in Murine Endometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bazedoxifene, a GP130 Inhibitor, Modulates EMT Signaling and Exhibits Antitumor Effects in HPV-Positive Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bazedoxifene Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of Bazedoxifene HCl in Animal Models of Endometriosis: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data from animal studies investigating the efficacy of Bazedoxifene HCl (BZA) in treating endometriosis. Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant potential in reducing endometriotic lesion size and modulating key pathological pathways in rodent models.[1][2][3] This document summarizes the quantitative outcomes, details the experimental methodologies employed in key studies, and visualizes the proposed mechanisms of action and experimental workflows.

Quantitative Efficacy of Bazedoxifene in Animal Models

Bazedoxifene has been consistently shown to reduce the size of endometriotic implants in both mouse and rat models of surgically induced endometriosis.[2][3] A meta-analysis of four key studies revealed a significant reduction in the size of endometriosis implants in animals treated with bazedoxifene compared to control groups.[1][2][3][4] The quantitative data from these pivotal studies are summarized below for direct comparison.

Table 1: Summary of Bazedoxifene Efficacy on Endometriotic Lesion Size in Rodent Models

| Study (Year) | Animal Model | Treatment Group | Dose & Route | Duration | Mean Lesion Size (mm³) | % Reduction vs. Control |

| Kulak et al. (2011)[1][5] | CD-1 Mice | Bazedoxifene | 3 mg/kg/day, IP | 8 weeks | 21 | 65% |

| Vehicle Control | - | 8 weeks | 60 | - | ||

| Naqvi et al. (2014)[2][4] | CD-1 Mice | Bazedoxifene | 1, 2, 3, or 5 mg/kg/day, IP | 8 weeks | 8.8 | 55% |

| Vehicle Control | - | 8 weeks | 19.6 | - | ||

| Sakr et al. (2014)[2][6] | CD-1 Mice | Bazedoxifene/CE | BZA/CE, IP | Not Specified | 8.7 | 72% |

| Vehicle Control | - | Not Specified | 31 | - | ||

| Lyu et al. (2015)[2][7] | Rats | Bazedoxifene | Not Specified | Not Specified | 24 | 50% |

| Vehicle Control | - | Not Specified | 48 | - |

Note: CE refers to conjugated estrogens. The study by Naqvi et al. (2014) also investigated Bazedoxifene in combination with conjugated estrogens, which showed similar efficacy in lesion reduction. The Sakr et al. (2014) study focused on the impact on stem cell recruitment.

Detailed Experimental Protocols

The methodologies employed in these preclinical studies are crucial for the interpretation of the results and for designing future investigations. The following sections detail the experimental workflows of the key studies.

Kulak et al. (2011): Mouse Model of Endometriosis

This study established a foundational mouse model to assess the efficacy of Bazedoxifene.[1][5]

Experimental Workflow:

Methodological Details:

-

Endometriosis Induction: Uterine tissue from donor mice was surgically implanted into the peritoneal cavity of recipient mice.

-

Treatment: After an 8-week period to allow for the establishment of endometriotic lesions, mice were treated daily for 8 weeks with either Bazedoxifene (3 mg/kg, intraperitoneal injection) or a vehicle control.[1][5]

-

Outcome Measures: The primary outcome was the size of the endometriotic implants. Secondary measures included the analysis of gene and protein expression in the endometrial tissue via quantitative PCR and immunohistochemistry.[1][5]

Sakr et al. (2014): Stem Cell Recruitment in a Mouse Model

This study investigated the effect of Bazedoxifene on the recruitment of bone marrow-derived stem cells to endometriotic lesions.[6]

Experimental Workflow:

References

- 1. Treatment with bazedoxifene, a selective estrogen receptor modulator, causes regression of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of bazedoxifene on endometriosis in experimental animal models: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Treatment with bazedoxifene and conjugated estrogens results in regression of endometriosis in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Treatment with Bazedoxifene, a Selective Estrogen Receptor Modulator, Causes Regression of Endometriosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endometriosis impairs bone marrow-derived stem cell recruitment to the uterus whereas bazedoxifene treatment leads to endometriosis regression and improved uterine stem cell engraftment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Effect of bazedoxifene on endometriosis in a rat model] - PubMed [pubmed.ncbi.nlm.nih.gov]

Bazedoxifene HCl: A Deep Dive into its Interaction with Estrogen Receptors Alpha and Beta

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), represents a significant advancement in the management of postmenopausal conditions.[1] As an indole-based compound, it exhibits a distinct tissue-specific pharmacological profile, acting as an estrogen receptor (ER) agonist in the skeletal system and an antagonist in the uterine and breast tissues.[2][3] This dual activity allows for the prevention of osteoporosis while minimizing the risks of endometrial hyperplasia and breast cancer associated with traditional estrogen therapies.[4][5] The therapeutic efficacy of bazedoxifene is rooted in its nuanced interaction with the two main subtypes of the estrogen receptor: ERα and ERβ. This technical guide provides a comprehensive analysis of this interaction, detailing the binding affinities, the molecular mechanisms of tissue-specific gene regulation, and the downstream signaling pathways.

Binding Affinity and Selectivity

Bazedoxifene's interaction with ERα and ERβ is characterized by high-affinity binding, with a slight preference for ERα. This differential affinity is a key determinant of its biological activity. The binding affinities have been quantified using various in vitro assays, with the resulting data providing a clear picture of its receptor interaction profile.

| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Reference |

| IC50 | 26 nM | 85 ± 59 nM | [6][7] |

| Dissociation Constant (Kd) | ~0.1 nM | ~0.3 nM | [6] |

| Relative Binding Affinity | Higher | Lower | [4] |

Table 1: Quantitative Binding Data for Bazedoxifene with Estrogen Receptor Subtypes

Molecular Mechanism: Conformational Change and Co-regulator Recruitment

Upon binding, bazedoxifene induces a unique conformational change in both ERα and ERβ. This altered three-dimensional structure of the receptor is the lynchpin of its tissue-specific effects. The conformation of the bazedoxifene-ER complex determines its ability to recruit a diverse array of co-regulator proteins, which can either be co-activators or co-repressors of gene transcription.

In tissues where bazedoxifene acts as an agonist (e.g., bone), the induced conformational change in ERα facilitates the recruitment of co-activators , such as Steroid Receptor Coactivator-1 (SRC-1). This complex then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of genes that promote bone maintenance and reduce bone resorption.[8]

Conversely, in tissues where it acts as an antagonist (e.g., breast and uterus), the bazedoxifene-ERα complex adopts a different conformation. This structure favors the recruitment of co-repressors , such as the Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). The binding of co-repressors to the complex prevents the initiation of transcription of estrogen-responsive genes that are involved in cell proliferation, thereby inhibiting the growth of hormone-sensitive cancer cells.[4]

Downstream Signaling and Transcriptional Regulation

The differential recruitment of co-regulators by the bazedoxifene-ER complex leads to tissue-specific regulation of gene expression and downstream signaling pathways.

Antagonist Action in Breast Cancer Cells

In ER-positive breast cancer cells, bazedoxifene acts as an antagonist, inhibiting the proliferative effects of estrogen. A key mechanism is the downregulation of ERα protein levels and the suppression of cyclin D1, a critical protein for cell cycle progression.[9] By blocking the transcription of genes like cyclin D1, bazedoxifene induces a G1 cell cycle arrest, thereby inhibiting the growth of hormone-dependent breast cancer cells.[9]

Agonist Action in Bone

In bone, the bazedoxifene-ERα complex acts as an agonist to preserve bone mineral density. This is achieved through the regulation of genes in both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). The activation of ERα signaling in osteoblasts promotes their survival and activity, leading to increased bone formation. Concurrently, in osteoclasts, it is hypothesized to reduce their differentiation and activity, thereby decreasing bone resorption. This dual action on bone cells contributes to the overall positive effect on bone health.[8]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of bazedoxifene for ERα and ERβ.

Methodology:

-

Preparation of Receptor Source: A cell lysate or purified receptor preparation containing ERα or ERβ is prepared.

-

Incubation: A constant concentration of a radiolabeled estrogen (e.g., [3H]-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled bazedoxifene.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of bazedoxifene that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (dissociation constant) is then calculated from the IC50 value.

ERE-Luciferase Reporter Gene Assay

This assay measures the ability of bazedoxifene to activate or inhibit ER-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., MCF-7) is co-transfected with an expression vector for ERα or ERβ and a reporter plasmid containing a luciferase gene under the control of an estrogen response element (ERE).

-

Treatment: The transfected cells are treated with bazedoxifene alone (to test for agonist activity) or in combination with an estrogen (to test for antagonist activity).

-

Cell Lysis: After an incubation period, the cells are lysed to release the luciferase enzyme.

-

Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control and is indicative of the level of ERE-driven gene transcription.

Co-immunoprecipitation (Co-IP)

This technique is used to identify the proteins (co-regulators) that interact with the ER in the presence of bazedoxifene.

Methodology:

-

Cell Treatment and Lysis: Cells expressing the ER are treated with bazedoxifene and then lysed under non-denaturing conditions to preserve protein-protein interactions.

-

Immunoprecipitation: An antibody specific to the ER is added to the cell lysate to form an antibody-ER-co-regulator complex.

-

Complex Capture: Protein A/G beads are added to capture the antibody-protein complexes.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Analysis: The bound proteins are eluted from the beads and analyzed by Western blotting using antibodies specific for known co-activators or co-repressors.

Conclusion

Bazedoxifene's intricate interaction with estrogen receptors alpha and beta is a prime example of the successful design of a selective estrogen receptor modulator. Its distinct binding affinities, coupled with the ability to induce unique receptor conformations that lead to differential co-regulator recruitment, form the molecular basis of its tissue-specific agonist and antagonist effects. This detailed understanding of its mechanism of action at the molecular level is paramount for the continued development of next-generation SERMs with improved therapeutic profiles for a range of hormone-related conditions. The experimental protocols and signaling pathway diagrams provided herein serve as a foundational resource for researchers dedicated to advancing the fields of endocrinology, oncology, and drug discovery.

References

- 1. Facebook [cancer.gov]

- 2. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 3. Bazedoxifene for the prevention of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bazedoxifene: a new selective estrogen receptor modulator for the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tissue selective effects of bazedoxifene on the musculoskeletal system in female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-Proliferative Effects of Bazedoxifene HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bazedoxifene (BZA), a third-generation selective estrogen receptor modulator (SERM), is clinically approved for the prevention and treatment of postmenopausal osteoporosis.[1][2] Beyond its established role in bone health, a growing body of preclinical evidence has illuminated its potent anti-proliferative activities across a spectrum of cancers, including breast, pancreatic, colon, and cervical cancers.[3][4][5][6][7] This has positioned Bazedoxifene as a promising candidate for drug repurposing in oncology.

The anti-tumorigenic mechanism of Bazedoxifene is multifaceted. It functions not only through the modulation of the estrogen receptor (ER) but also, and perhaps more significantly in many cancer types, through a novel mechanism involving the inhibition of the glycoprotein 130 (GP130) signaling pathway.[3][8] Bazedoxifene has been identified as a direct inhibitor of the interaction between Interleukin-6 (IL-6) and GP130, a critical step in the activation of the oncogenic JAK/STAT3 signaling cascade.[3][8][9] This guide provides a comprehensive technical overview of the anti-proliferative effects of Bazedoxifene, detailing its mechanisms of action, summarizing key quantitative data, and providing standardized protocols for its investigation.

Core Mechanisms of Anti-Proliferative Action

Bazedoxifene exerts its anti-cancer effects through two primary, well-documented mechanisms:

2.1 Estrogen Receptor (ER) Antagonism: As a SERM, Bazedoxifene binds to estrogen receptors (ERα and ERβ) with high affinity.[10][11] In tissues like the breast and endometrium, it acts as an ER antagonist.[12][13] This blockade prevents the binding of estrogen, a key driver of proliferation in hormone receptor-positive cancers. Bazedoxifene has been shown to inhibit the growth of both hormone-dependent (MCF-7, T47D) and hormone-independent (MCF-7:5C) breast cancer cells.[1][2] A distinguishing feature of its action is the downregulation of key cell cycle proteins, such as Cyclin D1, and the induction of G1 cell cycle arrest.[1][4]

2.2 Inhibition of the IL-6/GP130/STAT3 Signaling Pathway: A pivotal mechanism underlying Bazedoxifene's broad anti-cancer activity is its function as a small molecule inhibitor of GP130.[3][10][14] Bazedoxifene directly binds to the GP130 receptor, obstructing the formation of the IL-6/IL-6Rα/GP130 signaling complex.[8][15] This action prevents the subsequent activation (phosphorylation) of Janus kinases (JAKs) and the Signal Transducer and Activator of Transcription 3 (STAT3).[3][8] Constitutive activation of the STAT3 pathway is a hallmark of many malignancies, driving the expression of genes involved in proliferation, survival, angiogenesis, and metastasis.[3][15] By inhibiting this pathway, Bazedoxifene effectively suppresses tumor growth, induces apoptosis, and inhibits cell migration in numerous cancer models, including those that are ER-negative.[5][6][14] Furthermore, Bazedoxifene's inhibition of GP130 can also attenuate downstream PI3K/AKT and Ras/Raf/MAPK signaling.[3][7][8]

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by Bazedoxifene.

References

- 1. The selective estrogen receptor modulator bazedoxifene inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bazedoxifene as a novel GP130 inhibitor for Colon Cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bazedoxifene, a GP130 Inhibitor, Modulates EMT Signaling and Exhibits Antitumor Effects in HPV-Positive Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review on anticancer mechanism of bazedoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bazedoxifene as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. researchgate.net [researchgate.net]

- 12. Endometrial Cancer-Associated FGF18 Expression Is Reduced by Bazedoxifene in Human Endometrial Stromal Cells In Vitro and in Murine Endometrium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 14. Bazedoxifene as a Novel GP130 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bazedoxifene inhibits sustained STAT3 activation and increases survival in GBM - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Bazedoxifene HCl in MCF-7 Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant potential in breast cancer research, particularly in the context of estrogen receptor-positive (ER+) cell lines such as MCF-7. This document provides detailed protocols for the culture of MCF-7 cells and their treatment with Bazedoxifene HCl, along with a summary of its effects and the signaling pathways involved.

Data Presentation

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the effects of this compound on MCF-7 cells.

| Parameter | Condition | Bazedoxifene Concentration | Result | Reference |

| IC50 | Inhibition of 17β-estradiol-induced proliferation | 0.19 nM | Potent inhibition of estrogen-stimulated growth. | [1] |

| IC50 | Inhibition of hormone-independent cell growth | 2.4 x 10⁻¹⁰ M | Effective in hormone-deprived conditions. | [1] |

| Growth Inhibition | Hormone-independent MCF-7:5C cells | 10⁻⁸ M | ~80% reduction in cell growth. | [1] |

| ERα Protein Downregulation | Dose-dependent effect in MCF-7:5C cells | 10⁻⁹ M to 10⁻⁶ M | Maximum downregulation at 10⁻⁶ M. | [2] |

| Cyclin D1 mRNA Decrease | MCF-7 cells | 10⁻⁶ M | Significant decrease. | [1] |

| c-myc mRNA Decrease | MCF-7 cells | 10⁻⁶ M | Significant decrease. | [1] |

| Survivin Protein Decrease | MCF-7 cells | 10⁻⁷ M | Decreased levels. | [1] |

Experimental Protocols

MCF-7 Cell Culture

Aseptic techniques should be strictly followed during all cell culture procedures.

Materials:

-

MCF-7 cells (e.g., ATCC HTB-22)

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.1 mM Non-Essential Amino Acids (NEAA)

-

1 mM Sodium Pyruvate

-

10 µg/mL human recombinant insulin

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

-

0.25% Trypsin-EDTA solution

-

Culture flasks, plates, and other sterile plasticware

-

Humidified incubator (37°C, 5% CO₂)

Complete Growth Medium Formulation:

-

EMEM or DMEM

-

10% (v/v) FBS

-

1% (v/v) Penicillin-Streptomycin

-

1% (v/v) NEAA

-

1% (v/v) Sodium Pyruvate

-

10 µg/mL insulin

Protocol:

-

Thawing Cryopreserved Cells:

-

Rapidly thaw the vial of frozen MCF-7 cells in a 37°C water bath.

-

Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 125 x g for 5 minutes.[3]

-

Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-75 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Routine Maintenance and Subculturing:

-

Observe the cells daily under an inverted microscope.

-

Change the medium every 2-3 days.

-

When cells reach 80-90% confluency, they should be subcultured.

-

Aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed new culture flasks at a density of 2-5 x 10⁴ cells/cm². A typical split ratio is 1:3 to 1:6.

-

Add the appropriate volume of fresh, pre-warmed complete growth medium to the new flasks.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment Protocol

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

MCF-7 cells cultured as described above

-

Appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA analysis)

Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Seed MCF-7 cells into the desired culture plates at a predetermined density. The seeding density should be optimized to ensure cells are in the logarithmic growth phase during treatment. For a 96-well plate, a common seeding density is 5,000-10,000 cells per well.[1]

-

Allow the cells to attach and grow for 24 hours before treatment.

-

-

Treatment:

-

Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).[1]

-

Ensure the final concentration of DMSO in the culture medium is consistent across all treatments and controls, and ideally does not exceed 0.1% (v/v), as higher concentrations can be cytotoxic.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest Bazedoxifene concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and replace it with the medium containing the various concentrations of this compound.

-

Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

Post-Treatment Analysis:

-

Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining), protein analysis (Western Blot), or RNA analysis (RT-qPCR).

-

Visualizations

Experimental Workflow

Caption: General experimental workflow for studying the effects of this compound on MCF-7 cells.

Signaling Pathways

Caption: Simplified signaling pathways affected by Bazedoxifene in MCF-7 cells.

References

Application Notes and Protocols for Bazedoxifene HCl HPLC Method Development in Pharmacokinetic Studies

I have gathered substantial information to create the detailed Application Notes and Protocols for the HPLC method development of Bazedoxifene HCl for pharmacokinetic studies.

I have found:

-

Existing HPLC methods for Bazedoxifene (acetate), providing a strong basis for chromatographic conditions, sample preparation (LLE and protein precipitation), and method validation.

-

Physicochemical properties of this compound, including its solubility profile.

-

General protocols for solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

-

Information on the stability of analytes in biological matrices under different storage conditions, which can be adapted for Bazedoxifene.

-

General guidance and formulas for calculating pharmacokinetic parameters from concentration-time data.

However, to enhance the detail and practicality of the response, I will focus on the following areas in the final step of information synthesis and content creation:

-

Formulating a specific, step-by-step SPE protocol for Bazedoxifene based on its physicochemical properties and general SPE principles, as a direct protocol for Bazedoxifene SPE was not explicitly found.

-

Creating a comprehensive stability summary table for Bazedoxifene by applying the general knowledge of analyte stability to the specific context of Bazedoxifene.

-

Developing a detailed, step-by-step guide for calculating pharmacokinetic parameters using a hypothetical but realistic Bazedoxifene concentration-time dataset, complete with formulas and example calculations.

I will now proceed to generate the complete and detailed Application Notes and Protocols based on the information I have gathered and the plan outlined above. No further search queries are immediately necessary.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is utilized for the management of postmenopausal osteoporosis.[1] Accurate quantification of Bazedoxifene in biological matrices is paramount for pharmacokinetic studies, which inform dosing regimens and regulatory submissions. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for this purpose.

This document provides a comprehensive guide to developing and validating an HPLC method for the determination of this compound in human plasma. It includes detailed protocols for sample preparation, chromatographic analysis, and method validation, along with a guide to calculating key pharmacokinetic parameters from the generated data.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a robust HPLC method.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₄N₂O₃·HCl | N/A |

| Molecular Weight | 507.07 g/mol | N/A |

| Solubility | Insoluble in water and ethanol. Soluble in DMSO (90 mg/mL). | [2] |

| Aqueous Solubility (Bazedoxifene base) | Poor | [3] |

The poor aqueous solubility of Bazedoxifene underscores the need for organic solvents in the mobile phase and for sample extraction. Its basic nature, due to the hexahydro-1H-azepin-1-yl group, influences the choice of mobile phase pH and extraction strategy.

Recommended HPLC Method for this compound Analysis

This section details the recommended starting conditions for the HPLC analysis of this compound in human plasma. Optimization may be required based on the specific instrumentation and laboratory conditions.

Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |